An In-depth Technical Guide to [(1S)-2,2-difluorocyclopropyl]methanol (CAS 1887036-19-2): A Chiral Building Block for Advanced Drug Discovery
An In-depth Technical Guide to [(1S)-2,2-difluorocyclopropyl]methanol (CAS 1887036-19-2): A Chiral Building Block for Advanced Drug Discovery
Introduction
The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate physicochemical and pharmacological properties such as metabolic stability, lipophilicity, and binding affinity. Within the diverse portfolio of fluorinated motifs, the gem-difluorocyclopropyl group has emerged as a particularly valuable bioisostere for various functional groups. Its rigid, three-dimensional structure can enforce specific conformations, while the electron-withdrawing nature of the fluorine atoms can influence the acidity of adjacent protons and participate in favorable intermolecular interactions.
This guide provides a comprehensive technical overview of [(1S)-2,2-difluorocyclopropyl]methanol , a chiral building block of significant interest to researchers, scientists, and drug development professionals. Its utility is highlighted by its incorporation into advanced clinical candidates, most notably as a key structural component of Pfizer's Janus kinase (JAK) inhibitor, PF-06700841, a dual inhibitor of TYK2 and JAK1 for the treatment of autoimmune diseases.[1][2] This document will detail its chemical properties, provide a validated synthesis protocol, discuss methods for structural elucidation and chiral purity analysis, and explore its applications in the synthesis of complex pharmaceutical agents.
Physicochemical Properties
Detailed experimental data for [(1S)-2,2-difluorocyclopropyl]methanol is not extensively reported in peer-reviewed literature. However, key properties can be estimated through computational methods and comparison with the racemic analogue, (2,2-difluorocyclopropyl)methanol (CAS 509072-57-5).[3]
| Property | Value (Computed/Estimated) | Source |
| CAS Number | 1887036-19-2 | - |
| Molecular Formula | C₄H₆F₂O | [3] |
| Molecular Weight | 108.09 g/mol | [3] |
| Appearance | Expected to be a colorless liquid | General Observation |
| Boiling Point | Not available (Racemate: Flammable liquid) | [3] |
| Solubility | Expected to be soluble in common organic solvents (e.g., DCM, THF, Methanol) | General Chemical Principles |
| LogP | 0.6 (Computed for racemate) | [3] |
| Hydrogen Bond Donors | 1 | [3] |
| Hydrogen Bond Acceptors | 1 | [3] |
Synthesis and Manufacturing
The enantioselective synthesis of [(1S)-2,2-difluorocyclopropyl]methanol is a critical step in the preparation of advanced pharmaceutical intermediates. The following protocol is based on procedures outlined in patent literature for the synthesis of related compounds, providing a reliable pathway for its preparation.
Experimental Protocol: Enantioselective Synthesis
The synthesis proceeds via a chiral resolution of a suitable precursor, followed by reduction. A representative workflow is outlined below.
Figure 1: General workflow for the enantioselective synthesis of [(1S)-2,2-difluorocyclopropyl]methanol via chiral resolution.
Step-by-Step Methodology:
While a specific, publicly detailed synthesis for this exact CAS number is sparse, a common and effective method involves the kinetic resolution of the corresponding racemic alcohol or a precursor. One such method involves enzymatic acylation.
-
Enzymatic Kinetic Resolution:
-
To a solution of racemic (2,2-difluorocyclopropyl)methanol in an appropriate organic solvent (e.g., tert-butyl methyl ether), add an acyl donor (e.g., vinyl acetate).
-
Introduce an immobilized lipase (e.g., Novozym 435) and allow the reaction to proceed at a controlled temperature (e.g., 30-40 °C).
-
Monitor the reaction progress by chiral HPLC or GC until approximately 50% conversion is reached. At this point, one enantiomer will be predominantly acylated, leaving the other enantiomer as the unreacted alcohol.
-
Filter off the enzyme and concentrate the reaction mixture.
-
-
Separation and Deprotection:
-
The resulting mixture of the ester (e.g., (1R)-2,2-difluorocyclopropyl)methyl acetate) and the unreacted alcohol ([(1S)-2,2-difluorocyclopropyl]methanol) can be separated by column chromatography on silica gel.
-
Alternatively, if the other enantiomer is acylated, the resulting ester can be hydrolyzed (e.g., using potassium carbonate in methanol) to afford the desired [(1S)-2,2-difluorocyclopropyl]methanol.
-
Causality Behind Experimental Choices:
-
Enzymatic Resolution: This method is chosen for its high enantioselectivity under mild reaction conditions, which minimizes the risk of side reactions and racemization. Lipases are well-known for their ability to selectively acylate one enantiomer of a racemic alcohol.
-
Acyl Donor: Vinyl acetate is a common acyl donor in enzymatic resolutions as the byproduct, vinyl alcohol, tautomerizes to acetaldehyde, which is volatile and easily removed, driving the reaction forward.
-
Solvent Choice: A non-polar, aprotic solvent like tert-butyl methyl ether is often preferred to maintain the enzyme's activity.
Structural Elucidation and Quality Control
Rigorous analytical characterization is essential to confirm the structure and ensure the enantiomeric purity of [(1S)-2,2-difluorocyclopropyl]methanol.
Nuclear Magnetic Resonance (NMR) Spectroscopy
While specific spectra for this compound are not publicly available, the expected signals can be predicted based on its structure and data from analogous compounds.[4][5]
Figure 2: Standard NMR workflow for structural confirmation.
-
¹H NMR: The spectrum is expected to show complex multiplets for the cyclopropyl protons due to geminal and vicinal couplings, as well as couplings to fluorine. The methylene protons of the hydroxymethyl group will likely appear as a doublet of doublets, coupled to the adjacent cyclopropyl proton and potentially showing long-range coupling to fluorine. The hydroxyl proton will appear as a broad singlet, which can be exchanged with D₂O.
-
¹³C NMR: The spectrum should display four distinct carbon signals. The carbon bearing the two fluorine atoms will appear as a triplet due to one-bond C-F coupling. The other two cyclopropyl carbons and the hydroxymethyl carbon will also show characteristic shifts and may exhibit smaller C-F couplings.
-
¹⁹F NMR: This is a crucial technique for fluorinated compounds. The two fluorine atoms are diastereotopic due to the adjacent chiral center and are expected to appear as an AB quartet, with each peak further split by coupling to the vicinal protons on the cyclopropane ring.[4][6]
Chiral Purity Analysis
Ensuring high enantiomeric excess (e.e.) is critical for the use of this building block in pharmaceutical synthesis. Chiral High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) are the methods of choice.
Protocol for Chiral HPLC Method Development:
-
Column Screening: Screen a variety of chiral stationary phases (CSPs), particularly those based on polysaccharide derivatives (e.g., amylose or cellulose tris(3,5-dimethylphenylcarbamate)), which are known to be effective for separating a wide range of chiral compounds.[7]
-
Mobile Phase Optimization:
-
For normal phase HPLC, start with a mobile phase of hexane and a polar modifier like isopropanol or ethanol. Vary the ratio of the modifier to optimize resolution and retention time.
-
For SFC, use carbon dioxide as the main mobile phase with a co-solvent such as methanol or ethanol.[6]
-
-
Derivatization (Optional): If the underivatized alcohol does not resolve well, derivatization with a UV-active chromophore (e.g., benzoyl chloride) can improve detection and may enhance chiral recognition on the CSP. The resulting benzoate ester can then be analyzed.[6]
-
Validation: Once a separation is achieved, the method should be validated for linearity, accuracy, and precision to ensure reliable determination of enantiomeric excess.
Applications in Drug Discovery
[(1S)-2,2-difluorocyclopropyl]methanol serves as a valuable chiral building block for the synthesis of complex molecular architectures. Its primary utility lies in its subsequent conversion to other functional groups, such as amines or carboxylic acids, which are then incorporated into a larger scaffold.
Synthesis of PF-06700841 (Brepocitinib)
A prominent example of its application is in the synthesis of PF-06700841 (Brepocitinib), a dual inhibitor of TYK2 and JAK1.[1][2] In this context, the hydroxymethyl group of [(1S)-2,2-difluorocyclopropyl]methanol is typically converted to a carboxylic acid, which is then used in an amide coupling reaction.
Figure 3: Synthetic utility in the preparation of PF-06700841.
The difluorocyclopropyl group in PF-06700841 is crucial for its pharmacological profile, likely contributing to its binding affinity and metabolic stability. The rigid nature of the cyclopropane ring helps to position the molecule correctly within the ATP-binding pocket of the JAK kinases.
Safety and Handling
Based on the Safety Data Sheet (SDS) for the racemic (2,2-difluorocyclopropyl)methanol, the following hazards are identified. It is prudent to handle the chiral enantiomer with the same precautions.
-
Physical Hazards: Flammable liquid and vapor.[3]
-
Health Hazards: Causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[3]
Handling Recommendations:
-
Handle in a well-ventilated area or in a fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.
-
Keep away from heat, sparks, and open flames.
-
Store in a tightly sealed container in a cool, dry place.
Conclusion
[(1S)-2,2-difluorocyclopropyl]methanol is a high-value chiral building block with demonstrated utility in the synthesis of complex, clinically relevant molecules. Its unique combination of chirality, conformational rigidity, and fluorine substitution makes it an attractive component for modulating the properties of drug candidates. This guide provides a foundational understanding of its properties, synthesis, and analysis, empowering researchers to effectively utilize this important synthetic intermediate in their drug discovery programs.
References
- Abraham, R. J., & Edgar, M. (n.d.). Substituent Chemical Shifts in NMR. Part 5: Mono and Difluoro S.C.S. in rigid molecules. Modgraph.
- Aurigemma, C. M., Farrell, W. P., Elleraas, J. R., & Przybyciel, M. (n.d.). Analytical chromatograms of the separation of (2,2-difluorocyclopropyl) methyl benzoate using a) HPLC with a Chiralcel OJ-H column; and b) SFC with a CCO-F4 column.
- Babij, N. R., McCusker, E. O., Whiteker, G. T., Canturk, B., Choy, N., Creemer, L. C., De Amicis, C. V., Hewlett, N. M., Johnson, P. L., Knobelsdorf, J. A., Li, F., Lorsbach, B. A., Nugent, B. M., Ryan, S. J., Smith, M. R., & Yang, Q. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(4), 661–667.
- Brown, D. (n.d.).
-
CAS. (n.d.). NMR Database for Faster Structural Data. Retrieved from [Link]
-
Eurisotop. (n.d.). NMR Solvent data chart. Retrieved from [Link]
- Fensome, A., Ambler, C. M., Arnold, E., Banker, M. E., Brown, M. F., Chrencik, J., Clark, J. D., Dowty, M. E., Efremov, I. V., Flick, A., Gerstenberger, B. S., Gopalsamy, A., Hayward, M. M., Hegen, M., Hollingshead, B. D., Jussif, J., Knafels, J. D., Limburg, D. C., Lin, D., … Zhang, L. (2018). Dual Inhibition of TYK2 and JAK1 for the Treatment of Autoimmune Diseases: Discovery of ((S)-2,2-Difluorocyclopropyl)((1R,5S)-3-(2-((1-methyl-1H-pyrazol-4-yl)amino)pyrimidin-4-yl)-3,8-diazabicyclo[3.2.1]octan-8-yl)methanone (PF-06700841). Journal of Medicinal Chemistry, 61(19), 8597–8612.
- Jang, S., Park, H., Duong, Q. H., Lee, H., Lee, J., Lee, J., & Kang, E. (2022). Determining the Enantiomeric Excess and Absolute Configuration of In Situ Fluorine-Labeled Amines and Alcohols by 19F NMR Spectroscopy. Analytical Chemistry, 94(2), 1441–1446.
-
National Center for Biotechnology Information. (n.d.). (2,2-Difluorocyclopropyl)methanol. PubChem. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Dual Inhibition of TYK2 and JAK1 for the Treatment of Autoimmune Diseases: Discovery of (( S)-2,2-Difluorocyclopropyl)((1 R,5 S)-3-(2-((1-methyl-1 H-pyrazol-4-yl)amino)pyrimidin-4-yl)-3,8-diazabicyclo[3.2.1]octan-8-yl)methanone (PF-06700841). PubMed. Retrieved from [Link]
-
Pfizer Inc. (n.d.). Patents Assigned to Pfizer Products Inc. Justia Patents. Retrieved from [Link]
-
Pfizer Inc. (n.d.). Pfizer Inc. Unified Patents Portal. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]
- Šatínský, D., Chrenková, L., & Solich, P. (2021). An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). Analytical and Bioanalytical Chemistry, 413(21), 5267–5285.
- Wiberg, K. B., & Zilm, K. W. (2001). 19F NMR chemical shifts. 1. Aliphatic fluorides. The Journal of Organic Chemistry, 66(8), 2809–2817.
-
WIPO. (n.d.). Search International and National Patent Collections. Retrieved from [Link]
-
WO2018109204A1. (2018). Process for the preparation of (s)-2-((2-((s)-4-(difluoromethyl)-2-oxooxazolidin-3-yl)-5,6-dihydrobenzo[f]imidazo[1,2-d][4][8]oxazepin-9-yl)amino) propanamide. Google Patents.
- US8987443B2. (2015). Processes and intermediates for making a JAK inhibitor.
-
US11028100B2. (2021). Polymorphs and solid forms of (s)-2-((2-((s)-4-(difluoromethyl)-2-oxooxazolidin-3-yl)-5,6-dihydrobenzo[f]imidazo[1,2-d][4][8]oxazepin-9-yl)amino)propanamide, and methods of production. Google Patents.
- US11351149B2. (2022). Nitrile-containing antiviral compounds.
- Fensome, A., et al. (2018). Dual Inhibition of TYK2 and JAK1 for the Treatment of Autoimmune Diseases: Discovery of ((S)-2,2-Difluorocyclopropyl)((1R,5S)-3-(2-((1-methyl-1H-pyrazol-4-yl)amino)pyrimidin-4-yl)-3,8-diazabicyclo[3.2.1]octan-8-yl)methanone (PF-06700841). Journal of Medicinal Chemistry, 61(19), 8597-8612.
Sources
- 1. content.e-bookshelf.de [content.e-bookshelf.de]
- 2. US8552191B2 - Process and intermediates for the synthesis of 8-[{1-(3,5-bis-(trifluoromethyl)phenyl)-ethoxy}-methyl]-8-phenyl-1,7-diaza-spiro[4.5]decan-2-one compounds - Google Patents [patents.google.com]
- 3. organicchemistrydata.org [organicchemistrydata.org]
- 4. rsc.org [rsc.org]
- 5. modgraph.co.uk [modgraph.co.uk]
- 6. pubs.acs.org [pubs.acs.org]
- 7. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
